molecular formula C16H14ClN5O2 B4689386 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-40-9

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4689386
CAS No.: 951894-40-9
M. Wt: 343.77 g/mol
InChI Key: OJIYZZNIYRREII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with the molecular formula C17H14ClN3O2. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding hydrazone This intermediate undergoes cyclization with sodium azide to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities due to its structural characteristics. Key areas of research include:

  • Anticancer Activity : Studies have indicated that 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of specific signaling pathways such as the PI3K/Akt pathway .
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal strains. Research indicates that it disrupts microbial cell membranes and inhibits essential metabolic processes .
  • Anti-inflammatory Effects : Preliminary studies suggest that this triazole derivative may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .

Therapeutic Potential

Given its diverse biological activities, the compound is being investigated for various therapeutic applications:

  • Cancer Therapy : Ongoing clinical trials are exploring its potential as an adjunct therapy in combination with existing chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatment .
  • Infectious Diseases : Its antimicrobial properties are being evaluated for potential use in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several case studies highlight the compound's applications:

  • Case Study on Anticancer Efficacy :
    • A study published in Cancer Letters demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Assessment :
    • Research published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Inflammation Model Study :
    • A study published in Pharmacology Reports showed that administration of the compound reduced inflammation markers in a murine model of arthritis, suggesting its potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which can confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Biological Activity

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5O2C_{17}H_{16}ClN_{5}O_{2} with a molecular weight of 343.77 g/mol. The compound features a triazole ring, which is known for its biological significance.

PropertyValue
Molecular FormulaC17H16ClN5O2
Molecular Weight343.77 g/mol
IUPAC NameThis compound
InChI KeyXYIJESCFDQIUBE-UHFFFAOYSA-N

The mechanism of action for this compound likely involves its interaction with various molecular targets such as enzymes and receptors. The presence of the triazole moiety may facilitate binding to specific proteins involved in cell signaling pathways, potentially inhibiting their activity or altering their function.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, related compounds have demonstrated inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study:
A study involving triazole derivatives showed that compounds similar to this compound were effective against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways through increased expression of pro-apoptotic factors like p53 and caspase-3 .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Triazoles are known to inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and cancer progression.

Research Findings:
In vitro studies have shown that similar triazole derivatives can selectively inhibit specific carbonic anhydrases at nanomolar concentrations, suggesting potential therapeutic applications in cancer treatment .

Comparative Analysis

To understand the biological activity better, a comparison with structurally related compounds can be insightful.

Compound NameIC50 (µM)Biological Activity
5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-triazole0.65Anticancer
5-amino-1-(4-bromophenyl)-triazole1.98Anticancer
5-amino-1-(4-methylphenyl)-triazole2.41Anticancer

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-13-8-4-11(5-9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-10(17)3-7-12/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYZZNIYRREII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138063
Record name 5-Amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-40-9
Record name 5-Amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.